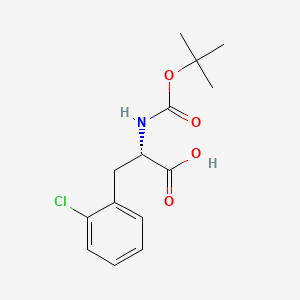

Boc-2-chloro-L-phénylalanine

Vue d'ensemble

Description

Boc-2-chloro-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a chlorine atom and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and reactivity .

Applications De Recherche Scientifique

Synthèse peptidique

Boc-2-chloro-L-phénylalanine est utilisé dans la synthèse peptidique . Les peptides sont de courtes chaînes d'acides aminés qui jouent des rôles cruciaux dans les fonctions biologiques. Ils sont utilisés dans divers domaines tels que la thérapeutique, les cosmétiques et la nutrition.

Développement de médicaments

Ce composé a des applications diverses dans le développement de médicaments. Il peut être utilisé pour créer de nouveaux médicaments ou améliorer l'efficacité de ceux existants. Par exemple, il peut être utilisé pour modifier la structure d'un médicament afin d'améliorer sa stabilité, son absorption ou sa capacité de ciblage.

Proteomique

La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. This compound peut être utilisé en protéomique pour étudier les interactions protéiques, identifier les cibles potentielles de médicaments et comprendre les mécanismes des maladies.

Activité antimicrobienne

Des dérivés de la phénylalanine, tels que le this compound, ont montré une activité antimicrobienne . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.

Activité antioxydante

Certains dérivés de la phénylalanine ont démontré une activité antioxydante . Les antioxydants aident à protéger les cellules des dommages causés par les radicaux libres. Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de thérapies antioxydantes.

Activité chélatante

Les dérivés de la phénylalanine peuvent agir comme des ligands chélatants métalliques avec les ions Fe2+ . Les agents chélatants sont utilisés dans une variété d'applications, y compris le traitement de l'eau, la conservation des aliments et la médecine.

Études biologiques

This compound peut être utilisé dans des études biologiques pour comprendre la fonction des protéines et des enzymes . Par exemple, il peut être utilisé pour étudier la cinétique enzymatique ou les interactions protéine-protéine.

Études de solubilité

La solubilité du this compound dans différents solvants peut être étudiée . Cette information est importante dans divers domaines tels que les produits pharmaceutiques, où la solubilité peut affecter l'administration et l'absorption des médicaments.

Mécanisme D'action

Target of Action

Boc-2-chloro-L-phenylalanine, also known as Boc-Phe(2-Cl)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in introducing the phenylalanine amino acid residue into the peptide chain, with a chlorine atom at the ortho position of the phenyl ring .

Mode of Action

The compound interacts with its targets (the peptide chains) through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain, contributing its phenylalanine residue to the chain . The Boc group (tert-butoxycarbonyl) in the compound serves as a protective group for the amino group during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in peptide synthesis . The compound’s contribution to the peptide chain can influence the structure and function of the resulting peptide, potentially affecting various biological processes depending on the specific peptide being synthesized .

Pharmacokinetics

Like other similar compounds, its bioavailability, distribution, metabolism, and excretion would likely depend on factors such as its chemical properties, the route of administration, and the physiological characteristics of the organism .

Result of Action

The result of Boc-2-chloro-L-phenylalanine’s action is the successful incorporation of a 2-chloro-phenylalanine residue into a peptide chain . This can influence the properties of the resulting peptide, including its structure, stability, and biological activity .

Action Environment

The action of Boc-2-chloro-L-phenylalanine can be influenced by various environmental factors. For example, the efficiency of its incorporation into a peptide chain can be affected by the conditions of the synthesis process, such as the pH, temperature, and the presence of other reactants . Furthermore, the stability of the compound itself can be influenced by factors such as temperature and light .

Analyse Biochimique

Biochemical Properties

Boc-2-chloro-L-phenylalanine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The interaction with these enzymes facilitates the incorporation of Boc-2-chloro-L-phenylalanine into peptides, thereby modifying their properties .

Cellular Effects

Boc-2-chloro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of Boc-2-chloro-L-phenylalanine into proteins can affect their structure and function, leading to changes in cellular activities .

Molecular Mechanism

The molecular mechanism of Boc-2-chloro-L-phenylalanine involves its interaction with biomolecules, such as enzymes and proteins. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to specific sites on enzymes, altering their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-2-chloro-L-phenylalanine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Boc-2-chloro-L-phenylalanine remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Boc-2-chloro-L-phenylalanine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at very high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

Boc-2-chloro-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, Boc-2-chloro-L-phenylalanine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Boc-2-chloro-L-phenylalanine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-chloro-L-phenylalanine typically involves the reaction of L-2-chlorophenylalanine with Boc-acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of Boc-2-chloro-L-phenylalanine can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of automated peptide synthesizers can also enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols

Activité Biologique

Boc-2-chloro-L-phenylalanine (Boc-Phe(2-Cl)-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a chlorine atom at the second carbon and a tert-butoxycarbonyl (Boc) protective group. This compound plays a significant role in peptide synthesis and has various biological activities that influence cellular processes, enzyme interactions, and metabolic pathways.

Target of Action : Boc-2-chloro-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides. Its incorporation into peptide chains allows for the introduction of modified amino acids that can alter the biological properties of the resulting peptides.

Mode of Action : The compound interacts with peptide chains through covalent bonding during SPPS, facilitating the formation of peptide bonds. This interaction is crucial for the successful synthesis of peptides with desired functionalities.

Biochemical Pathways : The primary biochemical pathways affected by Boc-2-chloro-L-phenylalanine are those involved in protein synthesis, particularly through its interaction with aminoacyl-tRNA synthetases. This interaction enhances the incorporation of modified residues into proteins, thereby influencing their structure and function.

Pharmacokinetics

The pharmacokinetic profile of Boc-2-chloro-L-phenylalanine is influenced by its chemical properties, including its solubility and stability under physiological conditions. Factors such as route of administration and the physiological characteristics of the organism also play a role in its bioavailability, distribution, metabolism, and excretion.

Cellular Effects

Boc-2-chloro-L-phenylalanine affects various cellular processes:

- Cell Signaling : The incorporation of this compound into proteins can modify signaling pathways, leading to altered cellular responses.

- Gene Expression : By affecting protein structure, it can influence gene expression patterns within cells.

- Metabolism : Changes in protein function due to this compound can lead to shifts in metabolic pathways, impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism involves binding to specific sites on enzymes or proteins, which can result in either inhibition or activation depending on the context. This modulation can lead to significant changes in gene expression and cellular activity.

Research Findings and Case Studies

Recent studies have highlighted the potential applications and effects of Boc-2-chloro-L-phenylalanine:

- Peptide Synthesis : Research demonstrated that Boc-2-chloro-L-phenylalanine significantly enhances the efficiency of peptide synthesis, allowing for the incorporation of non-canonical amino acids that can improve peptide stability and activity .

- Cancer Research : The compound's role in modifying peptides has implications in cancer research, particularly in developing targeted therapies that exploit altered metabolic pathways in tumor cells .

- Transport Mechanisms : Studies on amino acid transporters have shown that modifications like those introduced by Boc-2-chloro-L-phenylalanine can influence transport efficiency across cell membranes, which is critical for drug delivery systems targeting cancer cells .

Data Table: Summary of Biological Activity

| Activity | Description |

|---|---|

| Peptide Synthesis | Enhances incorporation of modified residues into peptides |

| Enzyme Interaction | Modulates activity of aminoacyl-tRNA synthetases |

| Cellular Signaling | Alters signaling pathways affecting cell function |

| Gene Expression | Influences expression patterns through protein modification |

| Metabolic Pathways | Impacts overall metabolism by altering protein functions |

Propriétés

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.